molecular formula C14H9F3N4O B2784708 N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034239-00-2

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2784708
CAS RN: 2034239-00-2
M. Wt: 306.248
InChI Key: RGOGSMRNXBUGFH-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science . These compounds have attracted a great deal of attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been extensively studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point, yield, IR, NMR, MS, and elemental analysis data are provided for a related compound .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide involves the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases and phosphatases that are involved in cell signaling and growth. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects and can protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies, and researchers are exploring its potential in different areas of scientific research. Additionally, it has been found to have anti-cancer properties, anti-inflammatory effects, and neuroprotective effects, making it a versatile compound for different areas of research. However, one limitation of this compound is that it is relatively new, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the research on N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide. One potential area of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, researchers could explore the potential of this compound in other areas of research, such as immunology and infectious diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations for lab experiments.

Synthesis Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that includes the reaction of pyrazole with pyridine, followed by the addition of trifluoromethyl and nicotinamide groups. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide has been studied for its potential applications in various areas of scientific research. Some of the key areas of research include cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory effects and can reduce inflammation in the body. Furthermore, it has been studied for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGSMRNXBUGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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